molecular formula C16H12FN3O4 B12697330 2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- CAS No. 280571-86-0

2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Cat. No.: B12697330
CAS No.: 280571-86-0
M. Wt: 329.28 g/mol
InChI Key: BMTNTDSKMGKCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the key carbon-carbon bonds . The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often emphasizes the use of efficient and sustainable processes, including the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain and potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propen-1-one, 1-(5-((4-chlorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • **2-Propen-1-one, 1-(5-((4-bromophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • **2-Propen-1-one, 1-(5-((4-methylphenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(5-((4-fluorophenyl)hydroxymethyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

280571-86-0

Molecular Formula

C16H12FN3O4

Molecular Weight

329.28 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)-hydroxymethyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H12FN3O4/c17-10-3-1-9(2-4-10)15(23)14-6-5-13(24-14)11(21)7-12(22)16-18-8-19-20-16/h1-8,15,22-23H,(H,18,19,20)

InChI Key

BMTNTDSKMGKCDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.